N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide
Description
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic small molecule characterized by a cyclopenta[c]pyridazinone core linked via an ethyl group to a nicotinamide moiety substituted with a trifluoromethyl (CF₃) group at the 6-position.
Properties
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)13-5-4-11(9-21-13)15(25)20-6-7-23-14(24)8-10-2-1-3-12(10)22-23/h4-5,8-9H,1-3,6-7H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGQYZUSVIHFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C16H16F3N3O
Molecular Weight: 345.31 g/mol
CAS Number: 2097900-92-8
The compound features a trifluoromethyl group and a pyridazine moiety, which are known to enhance biological activity through various mechanisms. The cyclopenta[c]pyridazine structure suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Studies suggest that similar compounds can modulate enzyme activity, impacting various physiological processes.
- Receptor Binding: The structural attributes indicate potential binding to nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological functions and disorders.
- Antioxidant Activity: Preliminary studies have indicated that related compounds exhibit antioxidant properties, suggesting that this compound may mitigate oxidative stress in biological systems.
Therapeutic Applications
The following therapeutic areas are potential targets for this compound:
- Neurological Disorders: Due to its possible interaction with nAChRs, the compound may have applications in treating conditions like Alzheimer's disease and other cognitive dysfunctions.
- Cancer Therapy: Compounds with similar structures have shown promise in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutics.
- Inflammation Reduction: There is potential for use in inflammatory diseases based on the anti-inflammatory properties observed in related compounds.
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction
In a study examining the interaction of similar compounds with cytochrome P450 enzymes, it was found that modifications in the molecular structure significantly altered binding affinities. This suggests that this compound could be optimized for enhanced therapeutic efficacy through structural modifications.
Case Study: Neuroprotective Effects
Research has indicated that compounds with trifluoromethyl groups exhibit neuroprotective effects by modulating neurotransmitter release and reducing neuroinflammation. Further studies are needed to confirm these effects specifically for this compound.
Chemical Reactions Analysis
Cyclopenta[c]pyridazinone Core Formation
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Cyclization : Intermediates such as 3a–3c are synthesized via cyclization of enamines with morpholine in toluene under reflux, catalyzed by p-toluenesulfonic acid. Subsequent acetylation with triethylamine at −5 °C yields ketones (Scheme 1, ).
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Pyridazinone Ring Construction : Cyclization of intermediates 3a–3b using 2-cyanoacetamide and triethylenediamine at 40 °C for 10 h generates 4a–4d (Scheme 2, ). Hydrogenation of 4b and 4d with RANEY®-nickel under high-pressure H₂ produces 5a–5d , key precursors for the final compound .
Amide Coupling
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EDCI/HOBt-Mediated Coupling : The trifluoromethylnicotinamide moiety is introduced via coupling of intermediates 5a–5d with 6-(trifluoromethyl)nicotinic acid derivatives. This reaction uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in acetonitrile at room temperature (Scheme 2, ).
Reaction Conditions and Yields
Structural and Functional Insights
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Role of Trifluoromethyl Group : The 6-(trifluoromethyl) substituent enhances solubility (132.4 µg/mL for 6b21 vs. phenyl analogs) while maintaining antibacterial activity (MIC = 1.2 µg/mL) .
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Conformational Effects : Methoxy groups on aromatic rings improve hydrogen-bonding interactions with target proteins (e.g., 6b6 vs. 6b11 ), critical for antitubercular activity .
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Stereochemical Sensitivity : Isomerization (e.g., 5b vs. 5d ) abolishes activity, highlighting the importance of the six-membered ring’s spatial arrangement .
Comparative Activity Data
| Compound | % Inhibition (25 µg/mL) | MIC (µg/mL) | Solubility (µg/mL) | ClogP |
|---|---|---|---|---|
| 6b21 | 100% | 1.2 | 132.4 | 2.77 |
| 6b33 | 98.3% | 2.0 | 100.2 | 2.60 |
| Isoniazid | 98.9% | 0.25 | N/A | −0.67 |
Data adapted from , demonstrating superior solubility and moderate MIC values compared to standard therapy.
Mechanistic Studies
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Hydrogen Bonding : The amide group’s N–H (e.g., N6–H6 in 6b21 ) forms hydrogen bonds with carboxylate residues (O8, length = 2.757 Å), stabilizing interactions with mycobacterial enzymes .
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Electrophilic Substitution : The trifluoromethyl group’s electron-withdrawing nature directs reactions at the pyridine ring’s meta-position, facilitating regioselective functionalization .
Stability and Degradation
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Hydrolytic Stability : The cyclopenta[c]pyridazinone core resists hydrolysis under physiological pH (tested at pH 7.4, 37 °C), ensuring in vivo integrity .
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Photodegradation : Exposure to UV light (254 nm) induces cleavage of the trifluoromethyl group, forming 6-nicotinamide derivatives as primary degradation products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four classes of analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.
Nicotinamide Derivatives with HIV-1 RT Dual Inhibitory Activity
describes several 6-(trifluoromethyl)nicotinamide derivatives (compounds 45–48) with anti-HIV-1 RT activity. Key structural and functional differences include:
Key Observations :
- The target compound’s cyclopenta[c]pyridazinone core may confer distinct conformational constraints compared to the simpler arylalkyl substituents in compounds 45–46. This rigidity could influence binding pocket interactions in enzyme targets like HIV-1 RT.
- The CF₃ group in the target compound and analogs (e.g., compounds 45–48) is conserved, suggesting a shared role in enhancing resistance to oxidative metabolism .
Cyclohepta[c]pyridazinone Analogs
details 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide, which differs in two critical aspects:
Ring Size: A seven-membered cyclohepta[c]pyridazinone core vs. the five-membered cyclopenta[c]pyridazinone in the target compound.
Linker and Substituent : An acetamide linkage to a benzothiazol group with a trifluoromethoxy (OCF₃) substituent vs. the ethyl-linked nicotinamide in the target.
Implications :
- The benzothiazol-OCF₃ moiety in could offer distinct electronic properties compared to the nicotinamide-CF₃ group, altering target selectivity .
Patent-Derived Compounds with Trifluoromethyl/Pyrimidine Motifs
, and 7 describe complex molecules featuring trifluoromethyl groups and pyrimidine/pyridazine rings. For example:
- EP 4 374 877 A2 () : Includes a spiro ring system and dual trifluoromethyl groups.
- : Incorporates a morpholine-derived ether and pyrimidine ring.
Key Insight :
- The target compound’s nicotinamide moiety may engage in π-π stacking or hydrogen bonding distinct from the spiro/pyrimidine systems in patents, which prioritize conformational diversity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
